molecular formula C17H18ClN3O2 B6062918 N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide

N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide

Cat. No.: B6062918
M. Wt: 331.8 g/mol
InChI Key: QZYFKDBFRXYSBM-UHFFFAOYSA-N
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Description

N-[3-({[(4-Chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide is a synthetic amide derivative characterized by a 4-chlorophenyl urea moiety linked to a 2-methylphenyl group via a propanamide chain. Its molecular formula is C₁₈H₁₉ClN₃O₂, with a molecular weight of 344.82 g/mol. The compound’s structure features:

  • A urea linkage (-NH-C(=O)-NH-), enhancing hydrogen-bonding capabilities.
  • A 2-methylphenyl substituent, contributing steric bulk and influencing lipophilicity.

Properties

IUPAC Name

N-[3-[(4-chlorophenyl)carbamoylamino]-2-methylphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c1-3-16(22)20-14-5-4-6-15(11(14)2)21-17(23)19-13-9-7-12(18)8-10-13/h4-10H,3H2,1-2H3,(H,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYFKDBFRXYSBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-chloroaniline with isocyanates to form the corresponding urea derivative. This intermediate is then subjected to further reactions, such as acylation, to introduce the propanamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following structurally related propanamide derivatives highlight key differences in functional groups and their implications:

Compound Name Molecular Formula Key Substituents Notable Properties/Activities Reference
N-[3-({[(4-Chlorophenyl)Amino]Carbonyl}Amino)-2-Methylphenyl]Propanamide (Target) C₁₈H₁₉ClN₃O₂ 4-Chlorophenyl, 2-methylphenyl High potential for hydrogen bonding -
N-(3-{[(4-Chlorophenyl)Carbamoyl]Amino}Phenyl)-2,2-Dimethylpropanamide C₁₈H₂₀ClN₃O₂ 2,2-Dimethylpropanamide Increased hydrophobicity due to dimethyl group
N-(3-Chlorophenethyl)-2-(4-Isobutylphenyl)Propanamide C₂₁H₂₅ClNO₂ Isobutylphenyl, phenethyl-Cl Anti-inflammatory activity (ibuprofen analog)
3-Chloro-N-(4-Methoxyphenyl)Propanamide C₁₀H₁₁ClNO₂ 4-Methoxyphenyl, chloroethyl Crystalline with N–H···O hydrogen bonds
N-(4-Chloro-2-Methylphenyl)-3-[4-(Isobutylsulfamoyl)Phenyl]Propanamide C₂₀H₂₄ClN₂O₃S Sulfamoyl, isobutyl Enhanced enzyme inhibition potential
3-Chloro-N-(3-Chloro-4-[(4-Chlorophenyl)Sulfamoyl]Phenyl)Propanamide C₁₅H₁₃Cl₃N₂O₃S Trifold Cl substitution, sulfamoyl High molecular weight (407.7 g/mol)

Key Observations :

  • Halogen vs. Methoxy Groups : Replacing the 4-methoxyphenyl group in with 4-chlorophenyl (target) removes electron-donating effects, possibly increasing electrophilicity.
  • Sulfamoyl vs.
Physicochemical Properties
  • Lipophilicity : The 2-methylphenyl group increases logP compared to ’s methoxyphenyl, possibly enhancing membrane permeability.

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